molecular formula C15H16FN B1385404 N-(2-Fluorobenzyl)-2,6-dimethylaniline CAS No. 1040686-54-1

N-(2-Fluorobenzyl)-2,6-dimethylaniline

Cat. No. B1385404
CAS RN: 1040686-54-1
M. Wt: 229.29 g/mol
InChI Key: RRANXVUFSFDXHB-UHFFFAOYSA-N
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Description

“N-(2-Fluorobenzyl)-2,6-dimethylaniline” is likely a complex organic compound. It seems to contain an aniline (a derivative of ammonia in which one hydrogen atom is replaced by an aromatic group) and a fluorobenzyl group (a benzyl group with a fluorine atom attached). The “2,6-dimethyl” part suggests that there are two methyl groups attached to the aniline ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorobenzyl group and the two methyl groups to the aniline ring. This could potentially be achieved through various methods such as nucleophilic substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the aromatic rings and the various substituents. The exact structure would depend on the positions of these substituents on the rings .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the aniline part of the molecule could undergo reactions typical for amines, such as acylation or alkylation. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .

Scientific Research Applications

Pharmacology: Agonist Research and Drug Development

“N-(2-Fluorobenzyl)-2,6-dimethylaniline” has been studied for its potential as an agonist of various receptors in the central nervous system. This compound could be pivotal in the development of new medications targeting neurological disorders and mental health conditions. Its structural affinity to certain receptors makes it a candidate for further research in pharmacokinetics and pharmacodynamics .

Material Science: Synthesis of Novel Polymers

In material science, this compound serves as a monomer for creating novel polymers with unique properties, such as enhanced durability or electrical conductivity. Its incorporation into polymer chains could lead to the development of advanced materials for use in electronics, aerospace, and automotive industries .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical structure, “N-(2-Fluorobenzyl)-2,6-dimethylaniline” is used as a standard in chromatographic analysis to calibrate and validate the performance of analytical instruments. This ensures accurate measurement of similar compounds in complex mixtures .

Environmental Science: Trace Contaminant Analysis

Researchers utilize this compound in environmental science to study the behavior of trace contaminants in ecosystems. Its stability and detectability make it suitable for tracing pollution pathways and understanding the environmental impact of industrial activities .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, “N-(2-Fluorobenzyl)-2,6-dimethylaniline” is explored for its role as an enzyme inhibitor. It helps in understanding the interaction between small molecules and enzymes, which is crucial for the design of drugs that can modulate enzyme activity in various diseases .

Industrial Applications: Catalyst in Chemical Synthesis

This compound finds application in industrial chemistry as a catalyst or intermediate in the synthesis of complex molecules. Its reactivity can be harnessed to improve the efficiency of chemical reactions, thereby reducing costs and environmental impact in large-scale production processes .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRANXVUFSFDXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorobenzyl)-2,6-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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